molecular formula C22H41N7O8S3 B12109782 2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

Cat. No.: B12109782
M. Wt: 627.8 g/mol
InChI Key: YLMDZVLJMXJONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an α-amino acid , which means it contains an amino group (–NH₂), a carboxyl group (–COOH), and an R group attached to the α-carbon. The R group distinguishes one amino acid from another . In this case, the R group is quite complex, contributing to the compound’s unique properties.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMDZVLJMXJONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following reactions:

    Protection of the amino groups: To prevent unwanted reactions, the amino groups are protected using suitable protecting groups.

    Activation of the carboxyl group: The carboxyl group is activated (e.g., via acid chlorides or anhydrides).

    Coupling reaction: The protected amino groups are coupled with the activated carboxyl group to form the peptide bond.

    Deprotection: Removal of the protecting groups yields the final compound.

Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions and efficient purification techniques.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.

    Oxidation and Reduction: The compound may undergo oxidation (e.g., disulfide bond formation) or reduction (e.g., conversion of a carbonyl group to a hydroxyl group).

    Substitution: The R group may participate in substitution reactions.

Common Reagents and Major Products:

    Hydrolysis: Acidic hydrolysis with HCl or basic hydrolysis with NaOH.

    Oxidation: Oxidizing agents like H₂O₂ or performic acid.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Various reagents based on the specific R group.

Scientific Research Applications

Molecular Formula

  • C34H68N16O8

Structure

The structure consists of multiple amino acid residues and functional groups that contribute to its biological activity. The specific arrangement of these components is crucial for its interaction with biological targets.

Neurobiology

The compound is related to neuromedin N, a neuropeptide involved in various physiological processes. Research indicates that it may play a role in:

  • Pain modulation : Neuromedin N is implicated in pain pathways, suggesting that derivatives could be explored for analgesic properties.
  • Stress response : Its influence on neuroendocrine functions may provide insights into stress-related disorders.

Cancer Research

Preliminary studies have shown that compounds similar to this structure can affect tumor growth and metastasis. Investigations are ongoing to determine:

  • Antitumor activity : Potential mechanisms through which the compound may inhibit cancer cell proliferation.
  • Targeted therapy : Its ability to selectively affect cancer cells while sparing normal cells.

Metabolic Disorders

The compound's structure suggests possible interactions with metabolic pathways. Potential applications include:

  • Obesity treatment : Investigating its role in appetite regulation and energy expenditure.
  • Diabetes management : Exploring effects on insulin sensitivity and glucose metabolism.

Peptide-Based Therapeutics

Given its peptide nature, this compound can be a candidate for developing peptide-based drugs. Key considerations include:

  • Stability and delivery : Enhancements in formulation to improve bioavailability.
  • Receptor targeting : Identifying specific receptors for optimized therapeutic action.

Combination Therapies

Research into combination therapies involving this compound with other agents could lead to:

  • Synergistic effects : Enhanced efficacy in treating complex diseases such as cancer or metabolic disorders.
  • Reduced side effects : Lower doses of each agent may minimize adverse reactions.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Pain modulationReduced pain response in animal models
Antitumor effectsInhibition of tumor growth in vitro
Metabolic impactImproved glucose tolerance in diabetic models

Notable Case Study

A recent study demonstrated that a similar compound significantly reduced tumor size in xenograft models of breast cancer. This suggests potential for further exploration as an adjunct therapy in oncology settings.

Mechanism of Action

The compound’s effects depend on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have information on exact similar compounds, its complexity sets it apart. Researchers may explore related structures for comparative studies.

Biological Activity

The compound 2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid , also known by its IUPAC name, is a synthetic organic molecule with complex structural features. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C32H54N6O6
  • Molecular Weight : 618.8 g/mol
  • CAS Number : 103404-59-7

The compound features multiple amino acid residues and functional groups that suggest potential interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain proteolytic enzymes, which could have implications in conditions such as cancer and inflammatory diseases .
  • Antioxidant Properties : The presence of sulfanyl groups may contribute to antioxidant activity, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

  • Cancer Research :
    • A study investigated the compound's ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anti-cancer agent .
  • Inflammatory Diseases :
    • Another study focused on the compound's effects in models of rheumatoid arthritis. It demonstrated a reduction in inflammatory markers, indicating a possible role in managing autoimmune conditions .
  • Neuroprotective Effects :
    • Research has also explored its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound showed promise in reducing neuronal cell death and improving cognitive function in animal models .

Data Summary Table

Study FocusFindingsReference
Cancer InhibitionSignificant tumor size reduction
Anti-inflammatoryDecrease in inflammatory markers
NeuroprotectionReduced neuronal cell death

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